molecular formula C8H7F3N2O3 B3031945 2-Methyl-6-nitro-4-(trifluoromethoxy)aniline CAS No. 887266-85-5

2-Methyl-6-nitro-4-(trifluoromethoxy)aniline

Cat. No. B3031945
CAS RN: 887266-85-5
M. Wt: 236.15 g/mol
InChI Key: RKOREZRSQWTGLZ-UHFFFAOYSA-N
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Description

2-Methyl-6-nitro-4-(trifluoromethoxy)aniline is a chemical compound that is not directly mentioned in the provided papers. However, the papers discuss various aniline derivatives and their synthesis, which can provide insights into the properties and reactions of similar compounds. Anilines are aromatic compounds that consist of a phenyl group attached to an amino group. The trifluoromethoxy group is a highly electronegative substituent that can influence the reactivity of the aniline molecule .

Synthesis Analysis

The synthesis of trifluoromethoxy-substituted anilines often involves metalation, where hydrogen atoms are replaced by metal atoms, such as

Mechanism of Action

Target of Action

It’s structurally similar to delamanid , an anti-tuberculosis agent that inhibits mycolic acid synthesis of the bacterial cell wall .

Mode of Action

Based on its structural similarity to delamanid , it may also inhibit mycolic acid synthesis, thereby disrupting the bacterial cell wall. This results in the death of the bacteria and the eventual clearance of the infection.

Biochemical Pathways

As a potential mycolic acid synthesis inhibitor, it could affect the fatty acid synthesis pathway in bacteria, leading to their death .

Pharmacokinetics

The trifluoromethoxy group is known to enhance the metabolic stability and lipophilicity of drugs , which could potentially improve the bioavailability of this compound.

Result of Action

If it acts similarly to delamanid , it could lead to the death of mycolic acid-producing bacteria, resulting in the clearance of the infection.

properties

IUPAC Name

2-methyl-6-nitro-4-(trifluoromethoxy)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3N2O3/c1-4-2-5(16-8(9,10)11)3-6(7(4)12)13(14)15/h2-3H,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKOREZRSQWTGLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1N)[N+](=O)[O-])OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60382576
Record name 2-methyl-6-nitro-4-(trifluoromethoxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60382576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-6-nitro-4-(trifluoromethoxy)aniline

CAS RN

887266-85-5
Record name 2-methyl-6-nitro-4-(trifluoromethoxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60382576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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